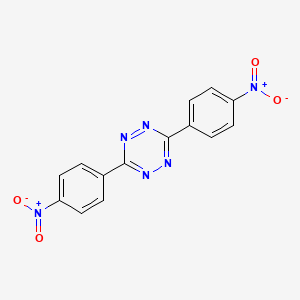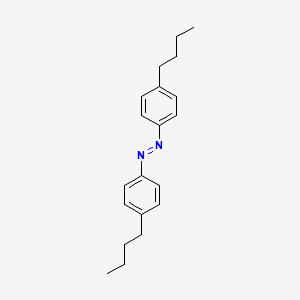
3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two nitrophenyl groups attached to a tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine typically involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as sodium nitrite, to yield the desired tetrazine compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted tetrazines and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and photoinitiators.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets, leading to various biological effects. The compound’s nitrophenyl groups play a crucial role in its reactivity, enabling it to participate in redox reactions and interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
3,6-Di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole: Known for its electrochromic properties.
8-Hydroxyquinoline derivatives: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness: 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine is unique due to its tetrazine core, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
3,6-bis(4-nitrophenyl)-1,2,4,5-tetrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N6O4/c21-19(22)11-5-1-9(2-6-11)13-15-17-14(18-16-13)10-3-7-12(8-4-10)20(23)24/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCXXVKJMUVTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518001 |
Source


|
| Record name | 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37932-42-6 |
Source


|
| Record name | 3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)


![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)


![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)





